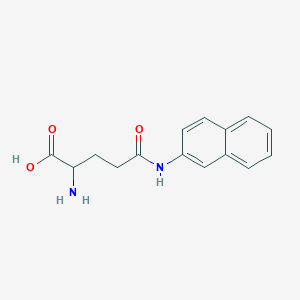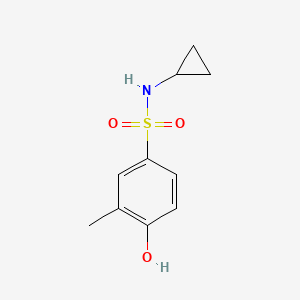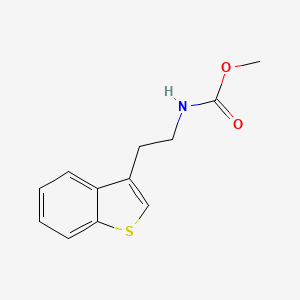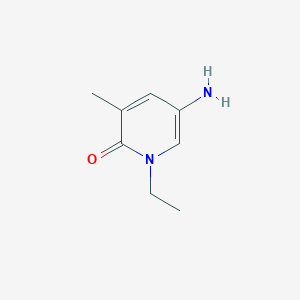
3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features an amino group, a bromophenyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of primary amines and alkyl dihalides under microwave irradiation, which facilitates the cyclocondensation in an alkaline aqueous medium . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable methods such as the use of copper-catalyzed N-arylation and N-cyanomethylation of secondary anilines, followed by ring closure induced by a base . These methods ensure high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the bromophenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxamide groups can form hydrogen bonds with active site residues . These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is unique due to its combination of functional groups, which impart distinct reactivity and biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the azetidine ring provides a balance of stability and reactivity that is not found in simpler or more complex heterocycles .
Propiedades
Fórmula molecular |
C10H12BrN3O |
|---|---|
Peso molecular |
270.13 g/mol |
Nombre IUPAC |
3-amino-N-(3-bromophenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C10H12BrN3O/c11-7-2-1-3-9(4-7)13-10(15)14-5-8(12)6-14/h1-4,8H,5-6,12H2,(H,13,15) |
Clave InChI |
MGBVSXIYSMCVAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)NC2=CC(=CC=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
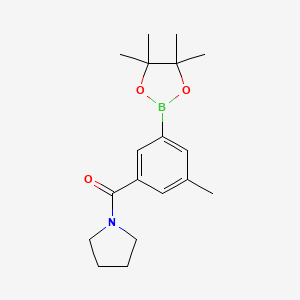
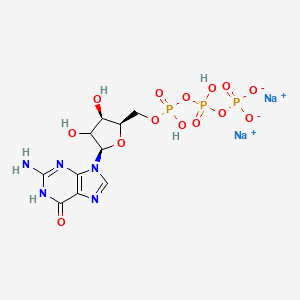
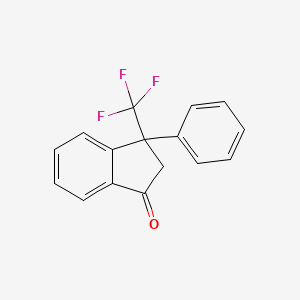
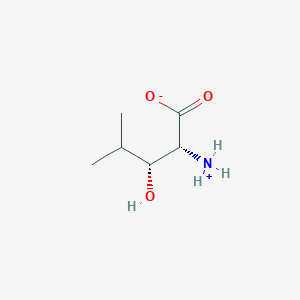
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
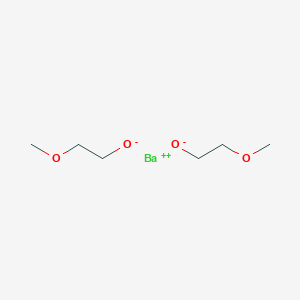
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
